molecular formula C7H4Cl2O4S B018098 2-Chloro-5-(chlorosulfonyl)benzoic acid CAS No. 137-64-4

2-Chloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B018098
CAS RN: 137-64-4
M. Wt: 255.07 g/mol
InChI Key: CLHNTBSDCJLCKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and sulfonyl-substituted benzoic acids, like 2-Chloro-5-(chlorosulfonyl)benzoic acid, typically involves multi-step chemical processes. For example, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate through a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the complexity and scalability of synthesizing such chloro- and sulfonyl-substituted benzoic acids (Zhang et al., 2022).

Scientific Research Applications

Synthesis and Industrial Scale-Up

A study on the synthesis of a key intermediate for the manufacturing of SGLT2 inhibitors, utilizing dimethyl terephthalate as a starting material, highlights the significance of chlorosulfonyl compounds in pharmaceutical production. This process, scalable and cost-effective, showcases the utility of such compounds in developing therapies for diabetes, demonstrating a practical approach to chemical synthesis at an industrial scale (Zhang et al., 2022).

Chemical Synthesis and Biological Activity

Research into the chemical behavior of chlorosulfonyl benzoic acid derivatives has opened pathways for synthesizing biologically active compounds. For instance, the condensation of 4-(chlorosulfonyl) benzoic acid with diethyl amine and subsequent chemical reactions have led to the creation of compounds with potential biological activities, highlighting the role of chlorosulfonyl benzoic acid derivatives in medicinal chemistry (Havaldar & Khatri, 2006).

Antimicrobial and Antibacterial Applications

Studies on sulfonamide-amide derivatives, synthesized through reactions involving chlorosulfonic acid, have shown significant in vitro antibacterial and antifungal activities. This underscores the potential of 2-chloro-5-(chlorosulfonyl)benzoic acid in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Abbavaram & Reddyvari, 2013).

Halogen Bonding in Molecular Salts and Co-crystals

The study of molecular salts and co-crystals of chloro-nitrobenzoic acid derivatives has revealed the occurrence of weak halogen bonds alongside strong hydrogen bonds, influencing the crystal stabilization of these compounds. This finding highlights the importance of halogen bonding in the design and development of new materials with potential applications in pharmaceuticals and materials science (Oruganti et al., 2017).

Thermodynamic Studies for Pharmaceutical Applications

Research into the phase behavior of benzoic acid and chlorobenzoic acids has provided valuable data for the design of pharmaceutical processes. By modeling the solubility and stability of these compounds in various solvents, scientists can better understand the properties of drug substances, aiding in the development of more effective and stable pharmaceutical formulations (Reschke et al., 2016).

Safety And Hazards

2-Chloro-5-(chlorosulfonyl)benzoic acid should be stored in a well-ventilated place and kept in a tightly closed container . It should not be allowed to enter drains or water courses . In case of skin contact, it is recommended to wash with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air .

properties

IUPAC Name

2-chloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHNTBSDCJLCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059677
Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chlorosulfonyl)benzoic acid

CAS RN

137-64-4
Record name 2-Chloro-5-(chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name 2-Chloro-5-(chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name Benzoic acid, 2-chloro-5-(chlorosulfonyl)-
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Record name 2-chloro-5-(chlorosulphonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of o-chlorobenzoic acid (2.0 kg.) and chlorosulfonic acid (10.5 kg.) is heated at 90°-100° C. for 5 hours. The reaction mixture is cooled to 25° C. and then slowly poured into a 10 liter mixture of ice and water. The addition requires about 1 hour, and the temperature is maintained below 10° C. during this period by the addition of more ice. The final volume of slurry after the quench is about 40 liters. The solid material is collected and thoroughly washed on the funnel with fresh water. The crude wet cake is dissolved in 16 liters of diethyl ether. The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The filtered ether solution is concentrated in vacuo with the continual addition of hexane. The resulting hexane slurry is concentrated to a final volume of approximately 8 liters and filtered. The crystalline cake is washed with hexane and dried in the atmosphere to give 2.5 kg. of product (76.8% of theory), m.p. 149°-151° C.
Quantity
2 kg
Type
reactant
Reaction Step One
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10.5 kg
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reactant
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10 L
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Synthesis routes and methods II

Procedure details

To a solution of 2-chlorobenzoic acid (5.0 g, 31.93 mmol) was slowly added chlorosulphonic acid (25 mL). The reaction mixture was heated at 100° C. for 5-6 h, followed by stirring at RT for 24 h. The reaction mass was quenched in ice cold water slowly and the solid obtained was filtered off, washed with water and dried to afford 4.0 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 7.50 (d, J=7.8 Hz, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.96 (d, J=1.5 Hz, 1H), 12.69-12.94 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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